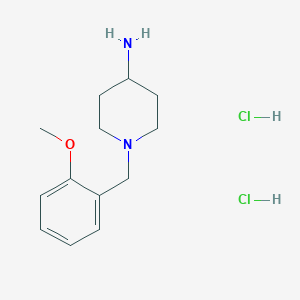

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxybenzyl group attached to the piperidine ring. This compound is often used in research settings for its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

Bulk synthesis: Using large reactors to combine 2-methoxybenzyl chloride and piperidin-4-amine.

Purification: Employing techniques like crystallization or recrystallization to purify the product.

Formation of dihydrochloride salt: Treating the purified product with hydrochloric acid to obtain the final compound in its dihydrochloride form.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperidine derivative.

Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of piperidin-4-amine.

Substitution: Formation of N-acyl or N-alkyl derivatives of piperidin-4-amine.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive piperidine derivatives. Piperidine compounds are crucial in drug design, particularly for their ability to interact with various biological targets.

2. Antimicrobial Activity

Research has indicated that 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.004 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.005 mg/mL |

| Enterococcus faecalis | 0.020 mg/mL |

3. Antifungal Activity

The compound also demonstrates antifungal properties, with studies indicating its effectiveness against fungi such as Candida albicans and Fusarium oxysporum.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.010 mg/mL |

| Fusarium oxysporum | 0.040 mg/mL |

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of piperidine derivatives, including this compound, revealing significant activity against resistant strains of bacteria, with low MIC values indicating strong efficacy .

Case Study 2: Antifungal Inhibition

Research documented in the International Journal of Antimicrobial Agents reported that this compound effectively inhibited the growth of Candida species, suggesting its potential use as a treatment for systemic fungal infections, particularly in immunocompromised patients .

Mécanisme D'action

The mechanism of action of 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride: Similar structure but with the methoxy group in the para position.

1-(2-Hydroxybenzyl)piperidin-4-amine dihydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride is unique due to the position of the methoxy group, which can influence its chemical reactivity and interaction with biological targets. This positional difference can lead to variations in its pharmacological and chemical properties compared to its analogs .

Activité Biologique

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a 2-methoxybenzyl substituent, which may influence its interaction with biological targets. The dihydrochloride form enhances solubility and stability, making it suitable for various biochemical applications.

Chemical Structure and Properties

The structural formula of this compound is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- 2-Methoxybenzyl Group : A methoxy group attached to a benzyl moiety, which may affect the compound's lipophilicity and receptor interactions.

- Dihydrochloride Form : Improves solubility in aqueous environments.

Anticancer Properties

Recent studies indicate that piperidine derivatives, including this compound, exhibit promising anticancer activities. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these derivatives can induce apoptosis in cancer cells through mechanisms such as inhibition of histone deacetylases (HDACs) and modulation of cell cycle progression .

Antimicrobial Activity

Research has also explored the antimicrobial properties of piperidine derivatives. In particular, studies have shown that certain analogs possess antifungal activity against strains like Candida spp. and Aspergillus spp., suggesting that this compound may share similar properties . The mechanism of action likely involves interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Neuroprotective Effects

The compound has potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, thereby offering therapeutic benefits in cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride | Para-methoxy substituent | Different receptor interactions |

| 4-(2-Methoxybenzyl)piperidine hydrochloride | Methoxybenzyl at different position | Distinct pharmacokinetic properties |

| 3-(2-Methoxybenzyl)piperidine hydrochloride | Variation in substitution pattern | Altered biological activity |

The unique substitution pattern of this compound may confer specific pharmacological properties compared to its analogs .

Study on HDAC Inhibition

A notable study focused on the HDAC inhibitory profile of piperidine derivatives, highlighting the importance of structural modifications in enhancing potency against specific HDAC isoforms. The findings indicated that compounds with similar scaffolds to this compound exhibited selective inhibition of HDAC3 and HDAC6, leading to increased apoptosis in cancer cells .

Antifungal Activity Assessment

In another study assessing antifungal activity, derivatives were tested against clinical isolates of Candida and Aspergillus. The results showed that certain compounds inhibited fungal growth effectively, suggesting a potential role for this compound in treating fungal infections resistant to conventional therapies .

Propriétés

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWOWWURQSPNLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCC(CC2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.